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Compound of Interest

Compound Name: 4-(bromomethyl)morpholine

CAS No.: 35278-97-8

Cat. No.: B6237283 Get Quote

Introduction & Application Context
4-(Bromomethyl)morpholine hydrobromide (CAS: 1956322-86-3) serves as a critical

electrophilic "morpholinomethylating" agent in medicinal chemistry.[2][1] It is primarily used to

introduce the morpholine moiety onto nucleophilic scaffolds (phenols, thiols, amides) via a

Mannich-type mechanism.[2][1]

Unlike standard alkyl halides, this compound possesses a labile C-Br bond adjacent to

nitrogen, making it a "masked" iminium ion.[2][1] Proper characterization requires

understanding this dynamic equilibrium.[2][1]

Key Applications
Linker Chemistry: Introduction of solubility-enhancing morpholine groups.[2][1]

Prodrug Synthesis: Formation of N-acyloxymethyl or N-phosphonooxymethyl derivatives.[2]

[1]

Reactive Intermediates: Generation of the methylene-iminium species (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
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Synthesis & Preparation Protocol
Because of its hygroscopic and reactive nature, fresh preparation or strict anhydrous storage is

required.[2][1]

Optimized Bohme Synthesis (In Situ or Isolation)
Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted

display">

[1]

Protocol:

Reagents: Suspend Paraformaldehyde (1.0 eq) in dry Dichloromethane (DCM).

Addition: Add Morpholine (1.0 eq) and cool to 0°C.

Halogenation: Dropwise add HBr (33% in AcOH) or TMSBr (Trimethylsilyl bromide) under

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

atmosphere.[1]

Isolation: The product precipitates as a white crystalline solid.[2][1] Filter under inert gas.[2]

[1]

Storage: Store at -20°C under Argon. Do not expose to moist air.[2][1]

Spectroscopic Data Profile
The following data distinguishes the target material from starting materials (morpholine,

formaldehyde) and hydrolysis products (morpholine hydrobromide).[2][1]

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

(Preferred for salts) or CDCl
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(if free base is generated in situ).[1] Note: In Dngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

O, the compound rapidly hydrolyzes to morpholine, formaldehyde, and HBr.[1]
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Nucleus

Signal
(ngcontent-
ng-
c198901090
8=""
_nghost-ng-
c301768170
3=""
class="inlin
e ng-star-
inserted">

ppm)

Multiplicity Integration Assignment
Structural
Insight

H 5.10 – 5.45 Singlet (s) 2H
N-CH

-Br

Diagnostic

Peak. Highly

deshielded

due to N/Br.

H 3.80 – 3.95 Broad (m) 4H O-CH

Morpholine

ring

(deshielded

vs free base).

[1]

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

H

3.20 – 3.40 Broad (m) 4H N-CH
Morpholine

ring (adjacent

to N+).[1]

ngcontent-ng-

c1989010908

="" _nghost-

10.5 – 11.0 Broad (s) 1H N-H Ammonium

proton (salt

form only).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6237283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ng-

c3017681703

=""

class="inline

ng-star-

inserted">

H

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

C

~70.0 – 75.0 - -
N-CH

-Br

Carbon

attached to

Br and N+.

C ~64.0 - - O-CH
Morpholine

ether

carbons.

C ~52.0 - - N-CH
Morpholine

amine

carbons.[1]

Critical QC Check: If the singlet at ~5.2 ppm is missing and replaced by a peak at ~4.8 ppm

(HDO/Formaldehyde hydrate) or if the morpholine peaks sharpen to standard salt values

(~3.1/3.8 ppm), hydrolysis has occurred.[2][1]

B. Infrared Spectroscopy (FT-IR)
The spectrum is dominated by ammonium salt features and the C-Br stretch.[2][1]
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Wavenumber
(cmngcontent-ng-
c1989010908="" _nghost-
ng-c3017681703=""
class="inline ng-star-
inserted">

)

Vibration Mode Description

2400 – 2800 N-H stretching

Broad, strong "ammonium

band" characteristic of amine

salts.

1100 – 1150 C-O-C stretch
Strong ether stretch from the

morpholine ring.[1]

600 – 700 C-Br stretch
Diagnostic. Often obscured but

distinct from C-Cl.

1450, 1380

CHngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

bending

Scissoring/wagging of

morpholine ring.[1]

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).[2] Behavior: The molecular ion is

rarely observed intact in ESI due to the labile Br.[2][1]

Positive Mode (ESI+):

Base Peak (m/z 100.08):

Corresponds to the N-methylene morpholinium ion (ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
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This is the reactive electrophile generated upon loss of bromide.[2][1]

Hydrolysis Peak (m/z 88.08):

Artifact of sample preparation if water is present.[2][1]

Visualized Workflows
Synthesis & Activation Pathway
The following diagram illustrates the formation of the reagent and its activation into the reactive

iminium species.[2][1]

Legend
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Caption: Synthesis of 4-(bromomethyl)morpholine HBr and its equilibrium with the reactive

iminium ion.

MS Fragmentation Logic
Understanding the mass spectrum requires recognizing the facile loss of the halogen.[2][1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/product/b6237283?utm_src=pdf-body-img
https://www.benchchem.com/product/b6237283?utm_src=pdf-body
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6237283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion
[M-HBr+H]+ ?

(Unstable)

BASE PEAK (m/z 100)
[N-CH2-Morpholine]+

Loss of Br
(Fast)

m/z 88
[Morpholine+H]+

Hydrolysis
(+H2O)

m/z 42
[C2H4N]+

Ring Cleavage

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing the dominance of the iminium ion (m/z 100).

[2][1]

Validation Protocol (Self-Validating System)
Since the direct spectroscopic measurement is challenging due to instability, use this Trapping

Experiment to validate the reagent quality before critical use.

Dissolve: 10 mg of 4-(bromomethyl)morpholine HBr in dry acetonitrile.

Trap: Add 1.2 eq of Thiophenol (PhSH) and 2.0 eq of TEA.

Analyze: Run TLC or LC-MS after 10 minutes.

Confirmation: Look for 4-(phenylthiomethyl)morpholine.[2][1]

MS: m/z 210

.

NMR: New singlet at
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4.2 ppm (N-CH

-S).

Success Criteria: >95% conversion to the trapped adduct confirms the active

"bromomethyl" species was present.[2][1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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